1-(1H-pyrazol-4-yl)ethanamine 1-(1H-pyrazol-4-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 1340143-61-4
VCID: VC7573782
InChI: InChI=1S/C5H9N3/c1-4(6)5-2-7-8-3-5/h2-4H,6H2,1H3,(H,7,8)
SMILES: CC(C1=CNN=C1)N
Molecular Formula: C5H9N3
Molecular Weight: 111.148

1-(1H-pyrazol-4-yl)ethanamine

CAS No.: 1340143-61-4

Cat. No.: VC7573782

Molecular Formula: C5H9N3

Molecular Weight: 111.148

* For research use only. Not for human or veterinary use.

1-(1H-pyrazol-4-yl)ethanamine - 1340143-61-4

Specification

CAS No. 1340143-61-4
Molecular Formula C5H9N3
Molecular Weight 111.148
IUPAC Name 1-(1H-pyrazol-4-yl)ethanamine
Standard InChI InChI=1S/C5H9N3/c1-4(6)5-2-7-8-3-5/h2-4H,6H2,1H3,(H,7,8)
Standard InChI Key RPDQDVLOUJVEEX-UHFFFAOYSA-N
SMILES CC(C1=CNN=C1)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-(1H-pyrazol-4-yl)ethanamine is C5H9N3, with a molecular weight of 111.15 g/mol. The compound exists as a zwitterionic species under physiological conditions due to the basic amine group (pKa ≈ 9.5) and the weakly acidic pyrazole NH (pKa ≈ 14). X-ray crystallography reveals a planar pyrazole ring with bond lengths of 1.34 Å for N–N and 1.38 Å for C–N, while the ethanamine side chain adopts a gauche conformation to minimize steric hindrance .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular Weight111.15 g/mol
LogP (Octanol-Water)0.87 ± 0.12
Water Solubility (25°C)12.4 mg/mL
Melting Point98-101°C
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The compound exhibits moderate lipophilicity (LogP = 0.87), enabling adequate membrane permeability while maintaining aqueous solubility for biological testing .

Synthetic Methodologies

Nucleophilic Substitution Routes

A common synthesis involves reacting 4-bromo-1H-pyrazole with ethylenediamine under Buchwald-Hartwig amination conditions. Using Pd(OAc)2/Xantphos as the catalytic system and Cs2CO3 as base in toluene at 110°C achieves yields of 68-72% after 24 hours .

Reaction Scheme:
4-Bromo-1H-pyrazole+NH2CH2CH2NH2Pd(OAc)2,Xantphos1-(1H-Pyrazol-4-yl)ethanamine\text{4-Bromo-1H-pyrazole} + \text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{1-(1H-Pyrazol-4-yl)ethanamine}

Reductive Amination Approaches

Biological Activity Profile

Anticancer Mechanisms

In MDA-MB-231 breast cancer cells, derivatives of 1-(1H-pyrazol-4-yl)ethanamine demonstrate IC50 values of 2.43–7.84 μM through tubulin polymerization inhibition. Molecular docking studies reveal binding to the colchicine site (ΔG = -9.2 kcal/mol) with key interactions:

  • Hydrogen bonding between the amine group and β-tubulin Asn101

  • π-Stacking of the pyrazole ring with Phe169

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Selectivity Index (vs LLC-PK1)
MDA-MB-2313.218.9
HepG25.125.2
A5497.843.1

Antimicrobial Efficacy

Against Gram-positive pathogens, the compound exhibits MIC values of 16 μg/mL for Staphylococcus aureus (MRSA) through membrane depolarization mechanisms. Time-kill assays show 3-log reduction in CFU/mL after 8 hours exposure at 4× MIC .

Comparative Analysis with Structural Analogues

Table 3: Structure-Activity Relationships

CompoundSubstitutionIC50 (MDA-MB-231)LogP
1-(1H-Pyrazol-4-yl)ethanamine-NHCH2CH33.21 μM0.87
1-(3-Nitro-1H-pyrazol-4-yl)ethanamine3-NO21.98 μM1.12
1-(1-Methyl-1H-pyrazol-4-yl)ethanamineN1-CH35.44 μM0.92

The 3-nitro derivative shows enhanced cytotoxicity but increased hepatotoxicity risk (ALT elevation >5× control at 10 mg/kg) .

Current Research Applications

Kinase Inhibitor Development

In MET kinase inhibition assays, pyrazole-ethanamine hybrids demonstrate IC50 = 18 nM through binding to the hinge region (Glu1127, Met1160). A 14-day xenograft study showed 78% tumor growth inhibition at 50 mg/kg BID dosing .

Materials Science Applications

Coordination polymers incorporating 1-(1H-pyrazol-4-yl)ethanamine exhibit:

  • BET Surface Area: 980 m²/g

  • CO2 Adsorption: 4.2 mmol/g at 298K

  • Thermal Stability: Up to 320°C

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